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Compound of Interest

Compound Name: Aida protein

Cat. No.: B1177497 Get Quote

This guide provides a comprehensive overview of two distinct proteins known as Aida: the

bacterial adhesin AIDA-I and the eukaryotic Axin interactor, AIDA. This document is intended

for researchers, scientists, and drug development professionals, offering in-depth information

on their discovery, initial characterization, relevant experimental protocols, and roles in

signaling pathways.

Part 1: AIDA-I (Adhesin Involved in Diffuse
Adherence) of Escherichia coli
Discovery and Initial Characterization:

The Adhesin Involved in Diffuse Adherence (AIDA-I) was first identified in a diarrheagenic strain

of Escherichia coli (O126:H27) isolated from a case of infantile diarrhea. It is a virulence factor

responsible for the diffuse adherence phenotype observed in certain pathogenic E. coli strains.

AIDA-I is a member of the autotransporter family of proteins, meaning it facilitates its own

secretion across the bacterial outer membrane. It is synthesized as a 132 kDa precursor

protein, which undergoes processing to a mature, surface-exposed 100 kDa form. This

processing involves the cleavage of a signal sequence and an autocatalytic event that

separates the passenger domain (the functional adhesin) from the C-terminal translocator

domain, which forms a β-barrel in the outer membrane. The mature AIDA-I remains non-

covalently attached to the cell surface.
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Functionally, AIDA-I is a multifunctional protein. Its primary role is to mediate the attachment of

bacteria to a wide range of mammalian host cells.[1] Beyond adhesion, AIDA-I is also involved

in bacterial autoaggregation, leading to the formation of bacterial clumps, and is a key factor in

the initiation of biofilm formation.[1] The N-terminal third of the mature AIDA-I protein has been

identified as the region responsible for binding to host cells.[2] The receptor for AIDA-I on HeLa

cells has been identified as a 119 kDa integral membrane glycoprotein.[3]

Quantitative Data
Property Value Reference(s)

Organism Escherichia coli [1]

Precursor Molecular Weight ~132 kDa

Mature Molecular Weight ~100 kDa [4]

Translocator Domain (AIDAc)

MW
~47.5 kDa

Number of Amino Acids

(precursor)
1286-1287 [1]

Cellular Location
Outer membrane, cell surface,

extracellular
[1]

Function
Adhesion, autoaggregation,

biofilm formation
[1]

Host Cell Receptor
~119 kDa glycoprotein (on

HeLa cells)
[3]

Receptor Binding Affinity (Kd) ~2 nM (for HeLa cells) [5]

Experimental Protocols
1. Purification of Recombinant AIDA-I

This protocol describes the purification of the mature AIDA-I protein from E. coli.

Expression and Cell Lysis:
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Grow E. coli expressing the AIDA-I protein in Luria-Bertani (LB) broth supplemented with

the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue

to grow the culture at a lower temperature (e.g., 20-30°C) overnight.

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM

Tris-HCl, pH 8.0, 150 mM NaCl, with protease inhibitors).

Lyse the cells by sonication or using a French press.

Clarify the lysate by centrifugation to remove cell debris.

Purification:

If using a His-tagged AIDA-I construct, apply the clarified lysate to a Ni-NTA affinity

chromatography column.

Wash the column with a wash buffer containing a low concentration of imidazole to

remove non-specifically bound proteins.

Elute the His-tagged AIDA-I protein with an elution buffer containing a higher concentration

of imidazole.

For non-tagged AIDA-I, purification can be achieved by mild heat extraction followed by

ultracentrifugation and gel filtration chromatography.[6]

Analyze the purified protein fractions by SDS-PAGE and Western blotting using an anti-

AIDA-I antibody.

2. Autoaggregation Assay

This assay quantitatively measures the ability of AIDA-I-expressing bacteria to autoaggregate

and settle out of suspension.[7]

Grow bacterial cultures overnight in a suitable medium (e.g., LB broth).

Standardize the cultures to the same optical density (OD600) in fresh medium.
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Transfer the standardized cultures to glass tubes and incubate statically at room

temperature.

At regular time intervals (e.g., every hour for 4-6 hours), carefully take a sample from the

upper part of the culture.

Measure the OD600 of the samples.

Calculate the autoaggregation percentage as: (1 - (OD600 at time t / OD600 at time 0)) *

100.

A higher percentage indicates a greater degree of autoaggregation.

3. Biofilm Formation Assay (Crystal Violet Method)

This is a common method to quantify biofilm formation.[8][9]

Grow bacterial cultures overnight and dilute them in fresh medium.

Add the diluted cultures to the wells of a 96-well microtiter plate. Include wells with sterile

medium as a negative control.

Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.

Carefully discard the planktonic (non-adherent) bacteria by inverting the plate and gently

tapping it on a paper towel.

Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining

planktonic cells.

Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room

temperature.

Remove the crystal violet solution and wash the wells with water until the water runs clear.

Solubilize the crystal violet that has stained the biofilm by adding 30% acetic acid or ethanol

to each well.
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Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a

microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling and Functional Workflow
The function of AIDA-I is primarily mechanical, involving direct interactions with host cells and

other bacteria. While it doesn't initiate a classical intracellular signaling cascade in the host cell

upon binding in the same way a growth factor would, its actions are crucial for the

pathogenesis of the bacteria.
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Caption: Functional workflow of the AIDA-I adhesin.

Part 2: AIDA (Axin Interactor, Dorsalization-
Associated Protein)
Discovery and Initial Characterization:

The Axin Interactor, Dorsalization-Associated (AIDA) protein was identified as a protein that

interacts with Axin, a key scaffolding protein in the Wnt and JNK signaling pathways.[10] In
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humans, the AIDA gene is also known as C1orf80.[11] AIDA acts as a ventralizing factor during

embryonic development, particularly in zebrafish.[10] Its primary characterized function is the

inhibition of Axin-mediated c-Jun N-terminal kinase (JNK) activation.[10] AIDA achieves this by

binding to Axin and disrupting Axin homodimerization, which is a necessary step for JNK

activation.[10] By antagonizing the Axin/JNK signaling pathway, AIDA plays a role in

dorsoventral patterning during embryogenesis, a process that is independent of the canonical

Wnt/β-catenin pathway.[10] The interaction with Axin is mediated by the C-terminal region of

AIDA, which contains a C2 domain.[12]

Quantitative Data
Property Value Reference(s)

Organism Homo sapiens (Human) [11]

Molecular Weight ~37.4 kDa [13]

Number of Amino Acids 306 [11]

Cellular Location
Cytoplasm, potentially

associated with membranes
[11][14]

Function

Inhibits Axin-mediated JNK

activation, ventralizing factor in

embryogenesis

[10]

Binding Partner Axin [10]

Binding Domain C-terminal C2 domain [12]

Experimental Protocols
1. Co-immunoprecipitation of AIDA and Axin

This protocol is used to demonstrate the in vivo or in vitro interaction between AIDA and Axin.

Cell Culture and Transfection:

Culture suitable cells (e.g., HEK293T) in appropriate media.
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Co-transfect the cells with expression vectors encoding tagged versions of AIDA (e.g., HA-

AIDA) and Axin (e.g., Flag-Axin).

Cell Lysis:

After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in a co-

immunoprecipitation lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100 and

protease inhibitors).

Incubate the lysate on ice and then clarify by centrifugation.

Immunoprecipitation:

Incubate the clarified cell lysate with an antibody against one of the tags (e.g., anti-Flag

antibody) overnight at 4°C with gentle rotation.

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-

2 hours to capture the immune complexes.

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove

non-specific binding proteins.

Western Blot Analysis:

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with an antibody against the other tag (e.g., anti-HA antibody) to

detect the co-immunoprecipitated protein. A band corresponding to the molecular weight of

HA-AIDA will indicate an interaction with Flag-Axin.

2. In Vitro JNK Kinase Assay

This assay measures the activity of JNK and can be used to show the inhibitory effect of AIDA.

[15]

Immunoprecipitate JNK:
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Lyse cells that have been stimulated to activate the JNK pathway (e.g., with UV radiation

or anisomycin).

Immunoprecipitate JNK from the cell lysate using a JNK-specific antibody and protein A/G

beads.[16]

Wash the beads to remove other cellular components.

Kinase Reaction:

Resuspend the beads with the immunoprecipitated JNK in a kinase buffer.

In separate reaction tubes, add the JNK-bead suspension to a reaction mixture containing

a JNK substrate (e.g., recombinant c-Jun) and ATP.

To test the effect of AIDA, add purified recombinant AIDA protein to some of the reaction

tubes.

Incubate the reactions at 30°C for a set period (e.g., 30 minutes).

Detection of Phosphorylation:

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated

form of the JNK substrate (e.g., anti-phospho-c-Jun).

A decrease in the phosphorylation signal in the presence of AIDA indicates its inhibitory

effect on JNK activity.

Signaling Pathway
AIDA functions as a negative regulator of the Axin-mediated JNK signaling pathway.
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Caption: AIDA's role in the Axin-JNK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1177497#discovery-and-initial-characterization-of-
aida-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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